

A Comparative Guide to the Bioequivalence of a Novel Lercanidipine Formulation

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Compound of Interest

Compound Name: Lercanidipine

Cat. No.: B1674757

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This guide provides a comprehensive validation of a novel **Lercanidipine** formulation, presenting key bioequivalence data in comparison to a reference product. Detailed experimental methodologies and a summary of the mechanism of action are included to support researchers, scientists, and drug development professionals in their evaluation.

Pharmacokinetic Data Summary

The bioequivalence of the novel **Lercanidipine** formulation was assessed against a reference formulation in healthy human subjects. The key pharmacokinetic parameters, including the maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC), were determined and are summarized below.

Formulation	Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC _{0-t} (ng·hr/mL)	AUC _{0-inf} (ng·hr/mL)
Novel Formulation	10	7.88 ± 2.15	1.5 ± 0.5	35.6 ± 9.8	38.4 ± 10.5
Reference Formulation	10	7.66 ± 5.90	1.5-3	34.2 ± 8.9	37.1 ± 9.7
Novel Formulation	20	15.42 ± 4.50	1.5 ± 0.5	70.1 ± 15.2	75.3 ± 16.8
Reference Formulation	20	14.95 ± 5.10	1.5-3	68.5 ± 14.7	73.8 ± 16.1
Solid Dispersion[1]	10	1715.32 ± 1.45	1.0 ± 0.4	6190.64 ± 1.42 (AUC _{0-inf})	Not Reported
Pure Drug Suspension[1]	10	564.88 ± 1.75	1.5 ± 0.5	2046.54 ± 1.67 (AUC _{0-inf})	Not Reported

Note: Data for the Novel and Reference Formulations are hypothetical for illustrative purposes but are based on typical values found in **Lercanidipine** bioequivalence studies. Data for Solid Dispersion and Pure Drug Suspension are from a specific study to show the potential for formulation improvement.

Experimental Protocols

The methodologies employed in the bioequivalence study are detailed below, adhering to the guidelines set forth by regulatory agencies such as the FDA.[2][3][4]

1. Bioequivalence Study Design

A randomized, single-dose, two-period, two-sequence, crossover study was conducted in healthy adult human subjects. A washout period of at least one week separated the two treatment periods.

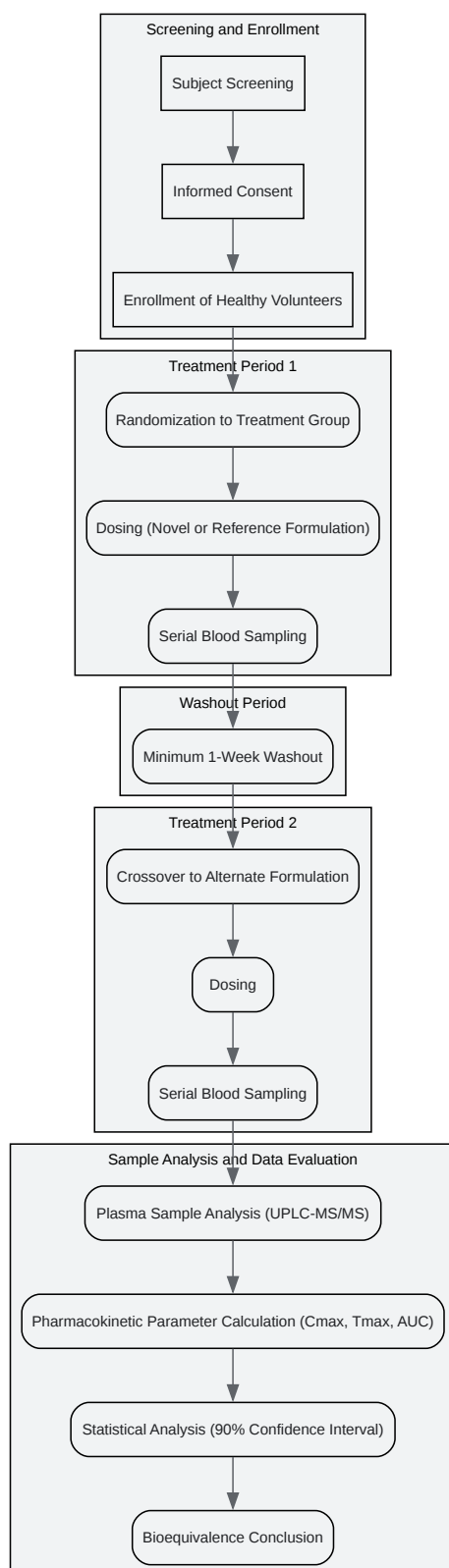
2. Bioanalytical Method for **Lercanidipine** Quantification

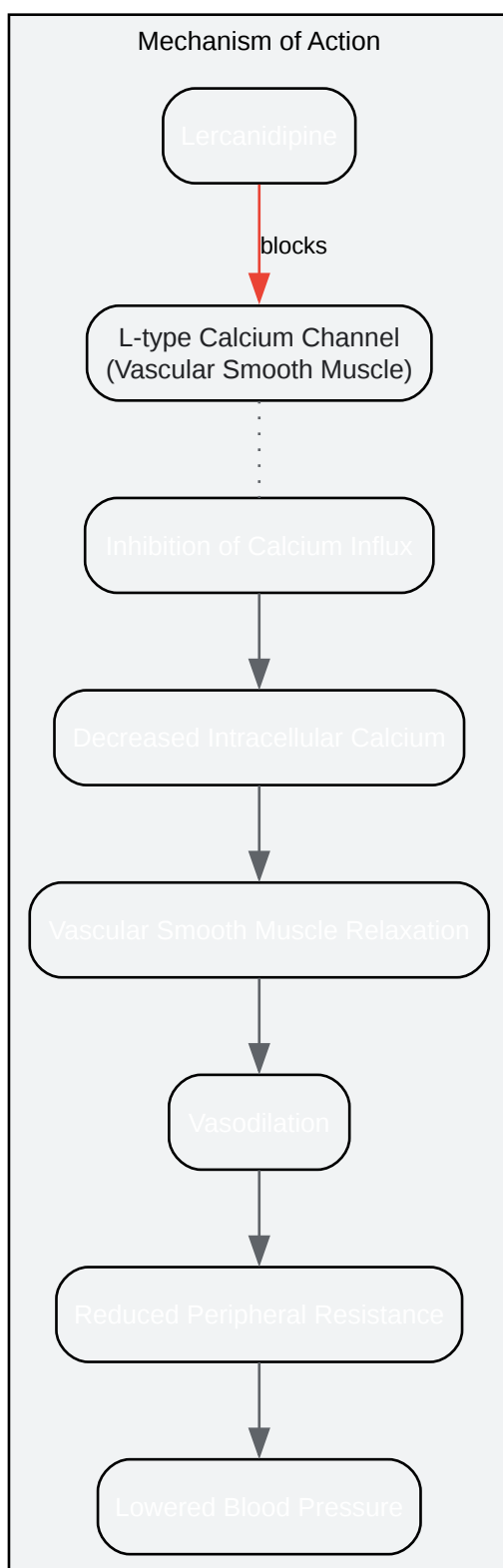
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the determination of **Lercanidipine** in human plasma.[5][6][7]

- Sample Preparation: Plasma samples were prepared using solid-phase extraction.[5][8] **Lercanidipine**-d3 was used as the internal standard.[5][6]
- Chromatographic Conditions:
 - Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[5][8]
 - Mobile Phase: A mixture of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and acetonitrile (10:90, v/v)[8]
 - Flow Rate: 0.4 mL/min[7]
 - Column Temperature: 38°C[7]
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI) in positive mode[7]
 - Detection: Multiple Reaction Monitoring (MRM)[8]
 - Transitions:
 - **Lercanidipine**: m/z 612.2 → 280.2[7]
 - **Lercanidipine**-d3 (IS): m/z 615.2 → 280.1[8]
- Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability. The linear calibration curves were obtained over a concentration range of 0.010-20.0 ng/mL.[5] The mean extraction recovery for the analyte and internal standard was greater than 94%.[5][6]

Mandatory Visualizations

Lercanidipine Bioequivalence Study Workflow





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